Naphthalene-1,5-diyldimethanamine dihydrochloride
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Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The compound “Naphthalene-1,5-diyldimethanamine dihydrochloride” likely contains a naphthalene core with amine groups attached, and it exists as a dihydrochloride salt .
Molecular Structure Analysis
The molecular structure of naphthalene consists of two fused benzene rings . For “this compound”, it is expected to have a similar core structure with additional functional groups.Chemical Reactions Analysis
Naphthalene and its derivatives can undergo various chemical reactions, including sulfonation, nitration, and halogenation . The specific reactions for “this compound” are not documented.Physical and Chemical Properties Analysis
Naphthalene is a white crystalline solid with a characteristic odor . It has a melting point of 80.2°C and a boiling point of 218°C . The properties of “this compound” might vary due to the presence of additional functional groups and the dihydrochloride salt form.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Naphthalene derivatives have been extensively studied for their unique reactivity and applications in organic synthesis. For example, Naphthalene-1,8-diylbis(diphenylmethylium) showcases interesting electron-transfer reduction behavior, being utilized for oxidative coupling reactions to produce benzidines, demonstrating its utility in synthesizing complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).
Polymer Science
In polymer science, naphthalene-ring containing ester diamines have been synthesized and used to create soluble polyimide copolymers. These materials were prepared using one-step and two-step methods, leading to polymers with advantageous physical properties, indicating the significance of naphthalene derivatives in developing new materials with specific functionalities (Mehdipour-Ataei, Bahri-Laleh, & Amirshaghaghi, 2006).
Supramolecular Chemistry and Materials Engineering
Naphthalene diimides (NDIs) have found widespread application in supramolecular chemistry, sensor technology, and materials science. Their ability to form host-guest complexes, gelators for sensing aromatic systems, and their use in catalysis and DNA intercalation showcases the versatility of naphthalene derivatives in scientific research. NDIs have also been implicated in the development of artificial photosynthesis and solar cell technology, highlighting their role in advancing renewable energy sources (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Environmental Science
Studies on polychlorinated naphthalenes (PCNs) and their environmental impact demonstrate the importance of naphthalene derivatives in understanding and addressing pollution. Research on the chemistry, sources, persistence, and toxicity of PCNs contributes to our knowledge of environmental pollutants and aids in the development of strategies for pollution mitigation (Falandysz, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Naphthalene-1,5-diyldimethanamine dihydrochloride is DNA gyrases . DNA gyrases are essential enzymes that control the topology of DNA in bacteria, making them a popular target for antimicrobial agents .
Mode of Action
This compound interacts with its target by fitting stably into the DNA gyrase binding pocket . This interaction inhibits the activity of the DNA gyrase, preventing the supercoiling of bacterial DNA, which is a crucial process for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrases disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption prevents the bacteria from multiplying and functioning properly, leading to their eventual death .
Result of Action
The result of this compound’s action is the significant antibacterial activity against both gram-positive and gram-negative bacteria . It also exhibits antifungal activity against various fungi . This broad-spectrum antimicrobial activity makes it a promising candidate for further studies as an antimicrobial drug .
Properties
IUPAC Name |
[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUYVVXJZKRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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